3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide
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Overview
Description
3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is a complex organic compound with a unique structure that includes a piperazine ring, a benzothiadiazine ring, and a propynyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Propynyl Group: The propynyl group can be introduced via a nucleophilic substitution reaction using propargyl bromide.
Formation of the Benzothiadiazine Ring: The benzothiadiazine ring can be synthesized through a cyclization reaction involving a sulfonamide and a suitable aromatic aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Propargyl bromide in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Scientific Research Applications
3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activity.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound may be used as a probe to study various biological processes due to its ability to interact with specific molecular targets.
Mechanism of Action
The mechanism of action of 3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
3-[(4-Prop-2-ynylpiperazin-1-yl)methyl]-4H-1lambda6,2,4-benzothiadiazine 1,1-dioxide is unique due to its combination of a piperazine ring, a benzothiadiazine ring, and a propynyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
3-[(4-prop-2-ynylpiperazin-1-yl)methyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2S/c1-2-7-18-8-10-19(11-9-18)12-15-16-13-5-3-4-6-14(13)22(20,21)17-15/h1,3-6H,7-12H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDHMMJPSBLEXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)CC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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